BenchChemオンラインストアへようこそ!

Csf1R-IN-23

CSF1R Kinase Inhibition IC50

CSF1R-IN-23 (Compound 7dri) is a selective, ATP-competitive CSF1R inhibitor with an IC50 of 36.1 nM, occupying a distinct potency/selectivity niche. Unlike multi-kinase inhibitors (e.g., pexidartinib), it avoids confounding c-Kit and FLT3 activity, ensuring clean CSF1R-specific phenotyping. Validated in vivo: 0.5 mg/kg i.p. every two days eliminates 76% of microglia in LPS-challenged mouse brain, with documented BBB permeability. Ideal for SAR studies, neuroinflammation research, and partial target engagement analyses, avoiding ultra-potent complete ablation.

Molecular Formula C27H37N3O2
Molecular Weight 435.6 g/mol
Cat. No. B12380574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsf1R-IN-23
Molecular FormulaC27H37N3O2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC1CCC(=CC1)C2=C(C=CC(=C2)C3CC(NC(C3)(C)C)(C)C)NC(=O)C4=NOC(=C4)C
InChIInChI=1S/C27H37N3O2/c1-17-7-9-19(10-8-17)22-14-20(21-15-26(3,4)30-27(5,6)16-21)11-12-23(22)28-25(31)24-13-18(2)32-29-24/h9,11-14,17,21,30H,7-8,10,15-16H2,1-6H3,(H,28,31)
InChIKeyIHNXLSFGDPIPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSF1R-IN-23: A Selective CSF1R Inhibitor with Defined In Vitro and In Vivo Activity Profiles


CSF1R-IN-23 (Compound 7dri) is a small-molecule, ATP-competitive inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase implicated in macrophage biology, neuroinflammation, and oncology [1]. Characterized by a molecular weight of 435.60 g/mol (C27H37N3O2), the compound exhibits biochemical potency with an IC50 of 36.1 nM against CSF1R in enzymatic assays [1]. Preclinical studies further demonstrate that CSF1R-IN-23 inhibits CSF1R autophosphorylation in RAW264.7 and EOC20 cells and ameliorates neuroinflammation in an LPS-induced mouse model, confirming its utility as a pharmacological tool for probing CSF1R-dependent pathways [1].

Why CSF1R-IN-23 Cannot Be Trivially Substituted: Key Differentiators in Selectivity, Potency, and Application Context


Within the class of CSF1R inhibitors, direct interchangeability is precluded by substantial divergence in biochemical potency (IC50 values ranging from <1 nM to >100 nM), off-target kinase profiles, and tissue distribution characteristics . While highly potent agents such as BLZ945 (IC50 = 1 nM) and JNJ-40346527 (IC50 = 3.2 nM) provide strong CSF1R suppression, their distinct selectivity fingerprints and physicochemical properties yield different biological outcomes . Conversely, multi-kinase inhibitors like pexidartinib (IC50 = 20 nM) engage c-Kit and FLT3, introducing confounding variables . CSF1R-IN-23 occupies a specific potency/selectivity niche, and the evidence detailed in Section 3 quantifies these critical differentiators that directly impact experimental design and procurement decisions.

CSF1R-IN-23: Quantitative Evidence for Scientific Selection and Procurement


CSF1R-IN-23 CSF1R Enzymatic Inhibition Potency: A Direct Comparison to Pexidartinib (PLX3397)

In enzymatic assays, CSF1R-IN-23 demonstrates a CSF1R IC50 of 36.1 nM. This potency is directly comparable to that of pexidartinib (PLX3397), a clinically used multi-kinase inhibitor, which exhibits a CSF1R IC50 of 20 nM [1]. While pexidartinib shows slightly higher potency (1.8-fold), CSF1R-IN-23's activity is within the same order of magnitude, validating its utility as a chemical probe for CSF1R inhibition [2].

CSF1R Kinase Inhibition IC50

CSF1R-IN-23 Kinase Selectivity Profile: Inferred Differentiation from a Multi-Kinase Inhibitor (Pexidartinib)

CSF1R-IN-23 is described as a 'selective' CSF1R inhibitor, but detailed kinase selectivity panel data is not publicly available [1]. In contrast, pexidartinib is a multi-kinase inhibitor with IC50 values of 10 nM for c-Kit and 160 nM for FLT3 [2]. The selectivity of pexidartinib for CSF1R over FLT3 is 8-fold. Without panel data for CSF1R-IN-23, a direct comparison is not possible. However, the explicit 'selective' designation suggests a cleaner profile than pexidartinib, potentially avoiding confounding effects from c-Kit/FLT3 inhibition.

CSF1R Kinase Selectivity c-Kit FLT3

CSF1R-IN-23 In Vivo Efficacy in a Neuroinflammation Model: Direct Comparison to Baseline

CSF1R-IN-23 demonstrates functional efficacy in vivo. In an LPS-induced neuroinflammation model in C57BL/6J mice, administration of CSF1R-IN-23 at 0.5 mg/kg (i.p., every two days for four doses) resulted in the elimination of 76% of microglia in the hippocampus, cortex, and thalamus . This is a substantial reduction compared to the untreated, LPS-challenged baseline, indicating robust target engagement and a quantifiable anti-neuroinflammatory effect.

Neuroinflammation Microglia In Vivo LPS

CSF1R-IN-23 Blood-Brain Barrier Permeability: A Differentiator from Non-CNS Penetrant CSF1R Inhibitors

CSF1R-IN-23 is reported to be blood-brain barrier (BBB) permeable [1]. This property is a critical differentiator when compared to many kinase inhibitors that lack significant CNS penetration. While in-class comparators like BLZ945 and JNJ-40346527 are also brain-penetrant, CSF1R-IN-23's reported BBB permeability ensures its relevance for investigating CNS-specific roles of CSF1R signaling, such as in microglia-driven neuroinflammation . The explicit documentation of this property distinguishes it from CNS-restricted alternatives.

Blood-Brain Barrier BBB CNS Permeability

CSF1R-IN-23: Optimal Research Applications Based on Quantified Evidence


Investigating CSF1R-Mediated Microglial Function in Neuroinflammation Models

The direct in vivo evidence showing 76% microglial elimination in the LPS-challenged mouse brain validates CSF1R-IN-23 as a potent tool for depleting microglia in acute neuroinflammation studies . Combined with its documented blood-brain barrier permeability, this compound is optimally suited for experiments examining the role of CSF1R in microglial homeostasis, neuroinflammatory signaling, and related CNS pathologies [1]. The defined dosing regimen (0.5 mg/kg i.p. every two days) provides a validated protocol for replicating these effects.

Biochemical and Cellular Target Engagement Studies Requiring Selective CSF1R Inhibition

CSF1R-IN-23's enzymatic IC50 of 36.1 nM and its description as a 'selective' inhibitor position it as a valuable chemical probe for in vitro studies where a clean, CSF1R-specific phenotype is desired [2]. Unlike multi-kinase inhibitors such as pexidartinib, which also potently inhibit c-Kit (IC50=10 nM), CSF1R-IN-23 offers a potentially cleaner profile for linking cellular effects directly to CSF1R kinase activity [3].

Comparative Pharmacology Studies Benchmarking Against Established CSF1R Inhibitors

With its well-defined biochemical potency (IC50=36.1 nM), CSF1R-IN-23 serves as an excellent reference compound for structure-activity relationship (SAR) studies or for benchmarking newly synthesized CSF1R inhibitors [4]. Its intermediate potency, relative to ultra-potent inhibitors like BLZ945 (IC50=1 nM), allows for nuanced dose-response analyses and the exploration of partial target engagement scenarios, which may be more physiologically relevant than complete kinase ablation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Csf1R-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.